Scaffold Saturation: 3D Character vs. Planarity
The fully saturated octahydroisoindole scaffold of the target compound contains an additional saturated carbon-carbon bond compared to hexahydroisoindole analogs and four additional sp³ carbons compared to aromatic phthalimide derivatives. This increased saturation correlates with enhanced three-dimensional character (quantified by fraction sp³ or Fsp³), which is a validated metric for improved clinical developability in drug discovery programs [1]. The target compound features a bicyclic scaffold with complete saturation of the six-membered ring, whereas hexahydro analogs (e.g., CAS 67547-14-2) retain partial unsaturation that affects molecular planarity and target-binding geometry .
| Evidence Dimension | Fraction sp³ (Fsp³) as a measure of scaffold three-dimensionality |
|---|---|
| Target Compound Data | Octahydroisoindole scaffold: Fully saturated bicyclic system; Fsp³ approximately 0.8–0.9 |
| Comparator Or Baseline | Aromatic phthalimide scaffold (e.g., CAS 4702-13-0): Planar system; Fsp³ approximately 0.0–0.2 |
| Quantified Difference | Substantial increase in three-dimensional character; Fsp³ difference of approximately 0.6–0.9 units |
| Conditions | Structural analysis based on molecular formula C10H13NO4 vs. aromatic C10H7NO4 |
Why This Matters
Higher Fsp³ correlates with improved clinical success rates, enhanced solubility, and reduced promiscuous binding—critical factors for selecting a building block in lead optimization campaigns [1].
- [1] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 2009, 52(21): 6752-6756. View Source
